REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][O:7][CH2:8][CH2:9]OS(C)(=O)=O)=[CH:4][CH:3]=1.[Br-:17].[Li+]>CC(C)=O>[Br:17][CH2:9][CH2:8][O:7][CH2:6][C:5]1[CH:15]=[CH:16][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
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1.37 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(COCCOS(=O)(=O)C)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(COCCOS(=O)(=O)C)C=C1
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Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
|
Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
|
Type
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CONCENTRATION
|
Details
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The reaction mixture was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between DCM and water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography over silica
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCOCC1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |